
2,6-Dimethoxy-3-fluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-3-fluorophenylacetic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions and a fluorine atom at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,6-dimethoxyphenylacetic acid using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile under mild conditions. The reaction can be represented as follows:
2,6-Dimethoxyphenylacetic acid+Selectfluor→2,6-Dimethoxy-3-fluorophenylacetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-3-fluorobenzoic acid.
Reduction: Formation of 2,6-dimethoxy-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
科学的研究の応用
2,6-Dimethoxy-3-fluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethoxy-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The methoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of certain enzymes, leading to changes in metabolic processes.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenylacetic acid: Lacks the fluorine substituent.
3-Fluorophenylacetic acid: Lacks the methoxy substituents.
2,6-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
2,6-Dimethoxy-3-fluorophenylacetic acid is unique due to the presence of both methoxy and fluorine substituents on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H11FO4 |
|---|---|
分子量 |
214.19 g/mol |
IUPAC名 |
2-(3-fluoro-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO4/c1-14-8-4-3-7(11)10(15-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
NSQCRUISWFIKOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



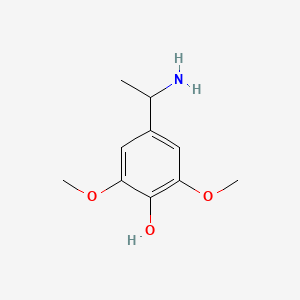




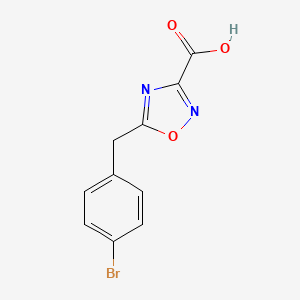
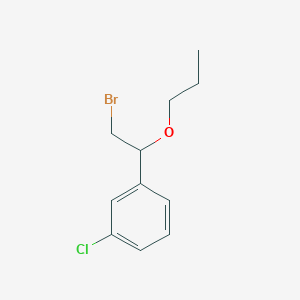
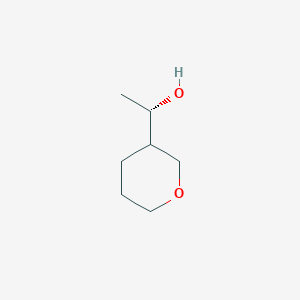
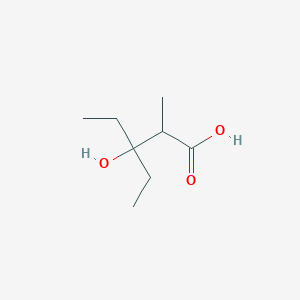
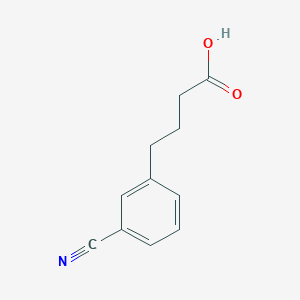
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)

